Cas no 127926-24-3 (2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/127926-24-3x500.png)
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- 2-{[(2-Methyl-2-propanyl)oxy]carbonyl}-2-azabicyclo[2.1.1]hexane- 1-carboxylic acid
- 2-Boc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid
- 2-(methylamino)ethylamine hydrochloride, n1-boc protected
- AGN-PC-01LR45
- CTK8C4577
- N-(tert-butoxycarbonyl)glycine-2,2-d2
- N-boc-
- n-boc-2-methylamino-ethylamine hcl
- N-Boc-2-methylamino-ethylamine hydrochloride
- N-tert-butoxycarbonyl-2-(methylamino)ethylamine hydrochloride
- N-tert-butoxycarbonyl-2,2-dideuterioglycine
- N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride
- tert-butyl [2-(methylamino)ethyl]carbamate hydrochloride
- N-(t-butoxycarbonyl)-1-carboxy-2-azabicyclo[2.1.1]hexane
- 2-Aza-Bicyclo[2.1.1]Hexane-1,2- Dicarboxylicacid2-Tert-Butylester
- 2-Aza-Bicyclo[2.1.1]Hexane-1,2-Dicarboxylicacid2-Tert-Butylester(WX120075)
- 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[2.1.1]hexane-4-carboxylic acid
- CS-0037342
- EN300-6989192
- SCHEMBL18116222
- SCHEMBL22203883
- (1s,4s)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- DB-364465
- MFCD09040636
- 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
- SCHEMBL14343401
- SY168358
- 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Z237662918
- 2-Aza-bicyclo[2.1.1]hexane-1,2-dicarboxylic acid 2-tert-butyl ester
- EN300-27230
- AKOS009118356
- SB11894
- AKOS037644324
- 2-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- P10681
- 127926-24-3
- AS-50600
- AM803133
- ZCFGFDBKCBPYHR-UHFFFAOYSA-N
-
- MDL: MFCD09040636
- Inchi: InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
- InChI Key: ZCFGFDBKCBPYHR-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CC2CC1(C2)C(O)=O
Computed Properties
- Exact Mass: 227.11575802g/mol
- Monoisotopic Mass: 227.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 1.1
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27230-0.5g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 0.5g |
$579.0 | 2023-09-10 | |
Enamine | EN300-27230-1.0g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 1g |
$743.0 | 2023-05-23 | |
Chemenu | CM303772-25g |
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 25g |
$*** | 2023-03-30 | |
TRC | B812410-100mg |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 100mg |
$ 275.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1123193-500mg |
2-Boc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 500mg |
$500 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123193-1g |
2-Boc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 1g |
$890 | 2024-07-28 | |
ChemScence | CS-0037342-100mg |
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 100mg |
$360.0 | 2022-04-02 | ||
eNovation Chemicals LLC | D585689-5G |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 97% | 5g |
$1735 | 2024-05-23 | |
Enamine | EN300-27230-0.05g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 0.05g |
$174.0 | 2023-09-10 | |
Enamine | EN300-6989192-0.05g |
(1s,4s)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 0.05g |
$645.0 | 2023-05-23 |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Introduction to 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 127926-24-3)
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 127926-24-3) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, often referred to as TBCHC, is characterized by its unique bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which makes it an important intermediate in the synthesis of various bioactive molecules.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block the reactivity of amino groups, allowing for selective functionalization of other moieties in complex molecules. The bicyclic structure of TBCHC provides additional steric and electronic properties that can influence the reactivity and stability of the final products. These features make TBCHC a valuable building block in the development of novel drugs and therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of TBCHC in the synthesis of peptidomimetics and small molecule inhibitors. Peptidomimetics are designed to mimic the structure and function of peptides, often with improved pharmacological properties such as enhanced stability, bioavailability, and reduced immunogenicity. TBCHC can be used to introduce specific functional groups into these molecules, thereby fine-tuning their biological activity.
In the context of small molecule inhibitors, TBCHC has been utilized in the development of compounds targeting various enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of TBCHC can effectively inhibit kinases, proteases, and other key enzymes implicated in cancer, inflammation, and neurodegenerative diseases. The ability to precisely control the reactivity and selectivity of these inhibitors is crucial for their therapeutic efficacy.
One notable application of TBCHC is in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The use of TBCHC allows for the design of prodrugs with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. This approach has been particularly useful in enhancing the delivery and efficacy of drugs that are otherwise poorly absorbed or rapidly metabolized.
Furthermore, TBCHC has found applications in combinatorial chemistry and high-throughput screening (HTS) platforms. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify potential drug candidates. The modular nature of TBCHC makes it an ideal starting material for generating diverse chemical libraries, which can be screened for a wide range of biological activities.
In addition to its synthetic utility, TBCHC has been studied for its potential as a scaffold for drug delivery systems. Nanoparticles and liposomes containing TBCHC derivatives have been developed to improve the targeted delivery of therapeutic agents to specific tissues or cells. This approach can enhance drug efficacy while minimizing side effects, making it a promising strategy in personalized medicine.
The safety profile of TBCHC is another important consideration in its use as a pharmaceutical intermediate. Extensive toxicological studies have demonstrated that TBCHC is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any chemical compound used in drug development, careful evaluation of its safety and efficacy is essential before advancing to clinical trials.
Recent research has also explored the use of TBCHC in combination therapies. Combination therapies involve the simultaneous administration of multiple drugs to achieve synergistic effects or overcome resistance mechanisms. Studies have shown that derivatives of TBCHC can enhance the efficacy of existing drugs by modulating their pharmacokinetic properties or by targeting complementary pathways involved in disease progression.
In conclusion, 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 127926-24-3) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutics and improving drug delivery systems. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the field.
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